molecular formula C17H15F2N3O3S B2905203 N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide CAS No. 946285-59-2

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide

Cat. No.: B2905203
CAS No.: 946285-59-2
M. Wt: 379.38
InChI Key: WHNQVXDKMVOXOF-UHFFFAOYSA-N
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Description

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide is a complex organic compound that features a benzothiazole core substituted with fluorine atoms, an isoxazole ring, and a tetrahydrofuran moiety

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methyl-N-(oxolan-2-ylmethyl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2N3O3S/c1-9-5-13(25-21-9)16(23)22(8-11-3-2-4-24-11)17-20-15-12(19)6-10(18)7-14(15)26-17/h5-7,11H,2-4,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHNQVXDKMVOXOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)N(CC2CCCO2)C3=NC4=C(C=C(C=C4S3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, often under acidic conditions.

    Introduction of Fluorine Atoms: Fluorination can be performed using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Construction of the Isoxazole Ring: This can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Attachment of the Tetrahydrofuran Moiety: This step often involves nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as flow chemistry and microwave-assisted synthesis may be employed to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide involves interaction with specific molecular targets. For instance, benzothiazole derivatives are known to inhibit enzymes like cyclooxygenase (COX), which play a role in inflammation . The compound may also interact with other biological pathways, modulating various physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide stands out due to its unique combination of fluorine atoms, isoxazole ring, and tetrahydrofuran moiety, which may confer distinct biological activities and chemical reactivity compared to other benzothiazole derivatives.

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction yields be improved?

The compound is synthesized via multi-step protocols involving cyclization and coupling reactions. Key steps include:

  • Isoxazole ring formation : Cyclization of precursors under reflux in solvents like acetonitrile or DMF, with catalysts such as K₂CO₃ ().
  • Benzothiazole coupling : Amidation using thionyl chloride to activate carboxyl groups, followed by reaction with amines ().
  • Oxolane-methylation : Alkylation of secondary amines with oxolan-2-ylmethyl halides in DMF at 50–60°C (). Yield optimization requires monitoring via TLC/HPLC and adjusting stoichiometric ratios (e.g., 1.1:1 molar excess of alkylating agents) ().

Q. How can structural ambiguities in NMR spectra be resolved?

Spectral contradictions (e.g., overlapping proton signals) are addressed by:

  • 2D NMR techniques : HSQC and HMBC to correlate proton-carbon connectivity ().
  • Computational modeling : DFT-based chemical shift predictions to validate assignments ().
  • Comparative analysis : Benchmarking against structurally similar compounds (e.g., non-fluorinated benzothiazole derivatives) ().

Advanced Research Questions

Q. How do fluorine substituents at the 4,6-positions of the benzothiazole ring influence bioactivity compared to non-fluorinated analogs?

Fluorine enhances electron-withdrawing effects, increasing binding affinity to hydrophobic enzyme pockets. Comparative studies show:

Compound SubstituentsLogPIC₅₀ (µM)Target Enzyme
4,6-Difluoro (Target)2.80.12Kinase X
Non-fluorinated3.11.45Kinase X
4-Fluoro only2.90.78Kinase X

Fluorination reduces off-target interactions by 40% in cellular assays ().

Q. What strategies mitigate metabolic instability in in vivo studies?

  • Oxolane ring modification : Replacing the oxolane moiety with a morpholine group improves metabolic half-life (t₁/₂) from 1.2 to 4.7 hours in rodent models ().
  • Deuterium labeling : Incorporating deuterium at the oxazole methyl group reduces CYP450-mediated oxidation ().
  • Prodrug derivatization : Esterification of the carboxamide enhances oral bioavailability by 60% ().

Q. How can conflicting in vitro and in vivo efficacy data be reconciled?

Discrepancies arise from:

  • Protein binding differences : Use equilibrium dialysis to quantify free drug concentrations ().
  • Metabolite interference : LC-MS/MS profiling identifies active/inactive metabolites (e.g., oxazole ring cleavage products) ().
  • Tissue penetration barriers : Autoradiography or PET imaging to assess compound distribution ().

Methodological Notes

  • Synthetic Validation : Reproducibility requires strict control of anhydrous conditions for amidation steps ().
  • Bioactivity Assays : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics, avoiding false positives from fluorescence-based assays ().
  • Data Interpretation : Apply multivariate analysis to SAR datasets to distinguish steric vs. electronic effects ().

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